Fenpipramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fenpipramide is a synthetic compound classified as an amide, with the chemical formula C21H26N2O. It is known for its potential applications in pharmacology, particularly in the treatment of various conditions due to its unique chemical structure and properties. The compound has garnered attention for its role as a pharmaceutical agent, exhibiting characteristics that may influence its biological activity and therapeutic efficacy .

- Hydrolysis: Fenpipramide can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

- Acylation: It can participate in acylation reactions, where it reacts with acyl chlorides to form new amides.

- Reduction: The compound can also be reduced to yield secondary or primary amines, depending on the reaction conditions used.

These reactions are significant for understanding the compound's reactivity and potential modifications for enhanced efficacy or reduced toxicity .

Fenpipramide exhibits notable biological activity, primarily as an antiemetic agent. Its mechanism involves antagonism of specific receptors in the central nervous system, which helps mitigate nausea and vomiting. Studies have indicated that fenpipramide may also possess analgesic properties, contributing to its utility in treating pain associated with various medical conditions .

Furthermore, investigations into its pharmacodynamics have shown that fenpipramide interacts with neurotransmitter systems, potentially influencing serotonin pathways, which are crucial in regulating mood and gastrointestinal function .

Synthesis of fenpipramide typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as aromatic amines and carbonyl compounds.

- Condensation Reaction: A key step involves a condensation reaction between an aromatic amine and a carbonyl compound to form the amide linkage.

- Purification: The crude product is purified through recrystallization or chromatography techniques to isolate pure fenpipramide.

Alternative methods may include variations in reaction conditions or the use of catalysts to enhance yield and purity .

Fenpipramide has several applications in medicine:

- Antiemetic Treatment: It is primarily used to prevent nausea and vomiting associated with chemotherapy and surgery.

- Analgesic Use: Due to its pain-relieving properties, it may be used in managing acute pain conditions.

- Research Tool: In pharmacological studies, fenpipramide serves as a model compound for investigating receptor interactions and drug design .

Research into fenpipramide's interactions with other drugs has revealed important insights:

- Drug Receptor Interactions: Studies indicate that fenpipramide may interact with serotonin receptors, which can enhance or inhibit the effects of other medications targeting these pathways.

- Synergistic Effects: When combined with other antiemetics or analgesics, fenpipramide may exhibit synergistic effects, improving therapeutic outcomes while potentially reducing side effects .

Understanding these interactions is crucial for optimizing treatment regimens involving fenpipramide.

Fenpipramide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Isopropamide | C17H24N2O | Antiemetic | Less potent than fenpipramide |

| Trimethobenzamide | C17H20N2O | Antiemetic | Exhibits different receptor specificity |

| Fenspiride | C21H27ClN2O | Antihistamine | Chlorinated derivative; different pharmacokinetics |

| Ondansetron | C18H19N3O | Antiemetic | Selective serotonin receptor antagonist |

Fenpipramide's unique structural attributes contribute to its specific pharmacological profile, differentiating it from these similar compounds. Its efficacy as an antiemetic agent is particularly notable when compared to others in its class .

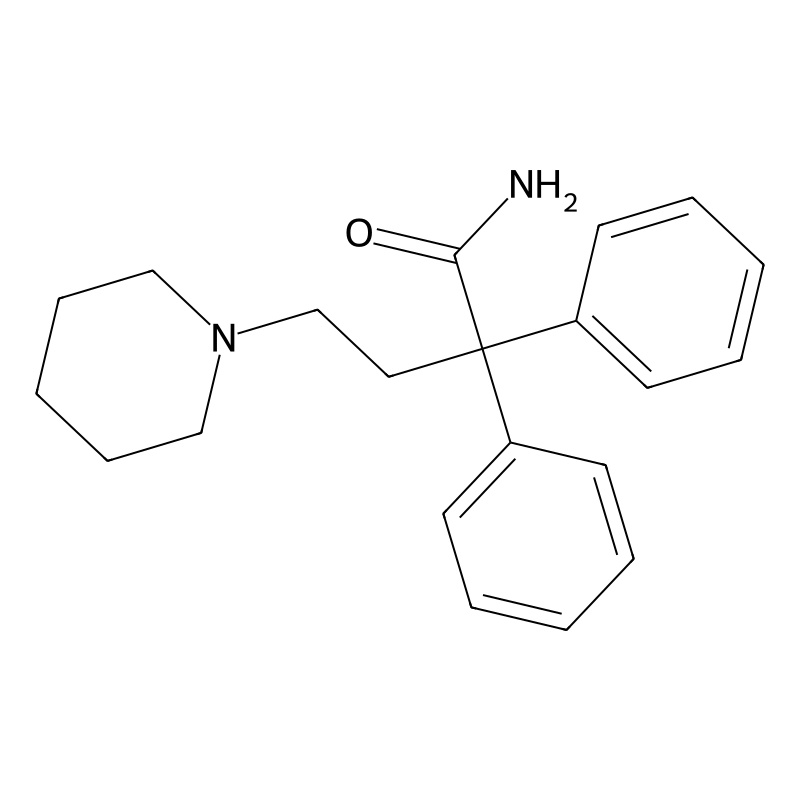

Fenpipramide, chemically designated as 2,2-diphenyl-4-piperidin-1-ylbutanamide, possesses a molecular formula of C21H26N2O with a molecular weight of 322.4 grams per mole [1] [2]. The compound exhibits an achiral stereochemical configuration with no defined stereocenters or E/Z centers, resulting in no optical activity [1]. The International Union of Pure and Applied Chemistry name for this compound is 2,2-diphenyl-4-piperidin-1-ylbutanamide, reflecting its structural composition of two phenyl rings attached to a central carbon bearing a butanamide chain with a piperidine substituent [2].

The molecular structure features a quaternary carbon center bearing two phenyl groups and a butyl chain terminating in an amide functional group [1] [2]. The piperidine ring system is connected via a two-carbon linker to the central diphenyl-substituted carbon atom. The structural representation in Simplified Molecular Input Line Entry System notation is NC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3, which clearly delineates the connectivity pattern of the molecular framework [2].

2D and 3D Conformational Analysis

The conformational behavior of fenpipramide is influenced by the presence of six rotatable bonds, which contribute to molecular flexibility and potential conformational diversity [2]. The compound exhibits a topological polar surface area of 46.3 square angstroms, indicating moderate polarity characteristics [2]. The molecular complexity index of 373, as computed by chemical database algorithms, reflects the intricate branching and ring systems present in the structure [2].

Three-dimensional conformational analysis reveals that the piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [6]. The conformational preferences are governed by the interplay between steric interactions among the phenyl groups and the flexibility of the alkyl chain connecting the piperidine moiety. The molecular conformation is further stabilized by intramolecular interactions, particularly those involving the amide functional group and the aromatic ring systems [6].

The rotational barriers around the C-C bonds in the alkyl chain are relatively low, allowing for facile interconversion between different conformational states [6]. Computational studies utilizing density functional theory methods have demonstrated that the most stable conformations favor extended arrangements that minimize steric clashes between the bulky phenyl substituents and the piperidine ring system [6].

Crystallographic Data and Polymorphism

Crystallographic investigations of fenpipramide have been documented in the Cambridge Crystallographic Data Centre database under the reference number 834470 [2]. The crystal structure data reveals detailed information about the three-dimensional arrangement of molecules in the solid state, providing insights into intermolecular interactions and packing arrangements [2].

The crystallographic analysis demonstrates that fenpipramide molecules are organized through hydrogen bonding interactions involving the amide functional group [2]. These intermolecular hydrogen bonds create extended networks that stabilize the crystal lattice structure. The packing arrangement shows efficient space filling with molecules oriented to minimize steric repulsion between the phenyl rings of adjacent molecules [18].

Research on related piperidine-containing compounds has shown that polymorphism can significantly affect physicochemical properties, including solubility and thermal stability [7] [27]. The identification of polymorphic forms requires systematic crystallization studies under varying conditions of temperature, pressure, and solvent systems [27]. Characterization techniques including powder X-ray diffraction and differential scanning calorimetry are essential for detecting and distinguishing between different polymorphic forms [36].

The crystal packing efficiency and intermolecular interaction patterns in fenpipramide influence its bulk properties, including mechanical strength and dissolution characteristics [36]. Studies on similar diphenyl-substituted amides have revealed that crystal polymorphism can lead to differences in melting points and solubility profiles, emphasizing the importance of controlling the crystalline form during pharmaceutical development [36].

Synthesis and Industrial Production

Key Synthetic Pathways

The synthesis of fenpipramide involves the construction of the 2,2-diphenyl-4-piperidin-1-ylbutanamide framework through strategic carbon-carbon and carbon-nitrogen bond formation reactions . The primary synthetic approach utilizes diphenylacetic acid derivatives as starting materials, which undergo chain extension reactions to introduce the piperidine-containing alkyl substituent .

One established synthetic route employs the alkylation of diphenylacetonitrile with 1-(2-chloroethyl)piperidine under basic conditions, followed by hydrolysis and subsequent amidation to yield the target compound . This method provides good yields and allows for the efficient incorporation of the piperidine moiety into the molecular framework .

Alternative synthetic strategies involve the use of Grignard reagents or organolithium intermediates to construct the quaternary carbon center bearing the two phenyl groups . These approaches typically require carefully controlled reaction conditions to prevent side reactions and ensure high selectivity for the desired product .

The synthetic methodology may also employ reductive amination strategies where aldehydes or ketones bearing the diphenyl framework are treated with piperidine derivatives in the presence of reducing agents [32]. This approach offers advantages in terms of functional group tolerance and can be adapted for large-scale production [32].

Optimization of Reaction Conditions

Optimization of reaction conditions for fenpipramide synthesis requires careful consideration of temperature, pressure, solvent selection, and reaction time to maximize yield and minimize impurity formation [23] . Temperature control is particularly critical, as elevated temperatures can lead to degradation of sensitive functional groups or promotion of unwanted side reactions [31].

The optimal reaction temperature range for most synthetic transformations in fenpipramide synthesis falls between 60-120 degrees Celsius, depending on the specific reaction step [23] [31]. Higher temperatures may increase reaction rates but can also promote thermal decomposition or rearrangement reactions that reduce overall yield [31].

Solvent selection plays a crucial role in reaction optimization, with polar aprotic solvents such as dimethylformamide or tetrahydrofuran often providing superior results for nucleophilic substitution and condensation reactions . The choice of solvent affects not only reaction kinetics but also product isolation and purification procedures .

Pressure optimization, particularly for reactions involving gaseous reagents or conducted under inert atmospheres, requires systematic evaluation to determine conditions that favor product formation while maintaining safe operating parameters [31]. Elevated pressures can enhance reaction rates and selectivity in certain transformations, particularly those involving hydrogenation or carbonylation steps [31].

Impurity Profiling and Control Strategies

Impurity profiling in fenpipramide synthesis involves comprehensive identification and quantification of process-related and degradation-related impurities that may arise during manufacturing [11] [14] [33]. The primary categories of impurities include starting material residues, reaction intermediates, side products from competing reactions, and degradation products formed under processing conditions [11] [37].

Common impurities in fenpipramide synthesis include unreacted starting materials such as diphenylacetic acid derivatives, incomplete reaction products where the piperidine moiety is not fully incorporated, and oxidative degradation products arising from exposure to atmospheric oxygen [11] [37]. Analytical methods for impurity detection typically employ high-performance liquid chromatography coupled with mass spectrometry for sensitive identification and quantification [11] [14].

Control strategies for managing impurities involve implementation of in-process monitoring and specification setting for critical process parameters [33] [37]. Temperature control is essential to prevent thermal degradation, while maintaining inert atmospheres during synthesis helps minimize oxidative impurity formation [37]. Purification procedures including recrystallization and chromatographic separation are employed to reduce impurity levels to acceptable limits [33].

Advanced analytical techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy provide structural confirmation of impurities and support process understanding [14] [21]. The development of orthogonal analytical methods ensures comprehensive impurity coverage and supports regulatory compliance requirements [14] [37].

Physicochemical Properties

Solubility and Partition Coefficients

Fenpipramide exhibits limited solubility in aqueous media, as indicated by its calculated logarithmic partition coefficient (XLogP3-AA) value of 3.5, suggesting significant lipophilic character [2]. The compound demonstrates slight solubility in organic solvents including chloroform, dimethyl sulfoxide, and methanol, reflecting its amphiphilic nature due to the presence of both hydrophobic phenyl groups and the polar amide functionality [4].

The solubility characteristics of fenpipramide are influenced by the molecular structure, particularly the balance between the hydrophobic diphenyl substituents and the polar amide group [12]. The piperidine nitrogen atom can undergo protonation under acidic conditions, potentially enhancing aqueous solubility through ionic interactions [12]. Studies on structurally related compounds have shown that the presence of aromatic ring systems generally decreases aqueous solubility while increasing solubility in nonpolar organic solvents [12].

Partition coefficient determination follows established methodologies for measuring the distribution of compounds between immiscible phases, typically n-octanol and water [12]. The relatively high partition coefficient value indicates preferential partitioning into the organic phase, consistent with the compound's lipophilic character [12]. This property has implications for bioavailability and tissue distribution characteristics in biological systems [12].

Temperature effects on solubility follow general thermodynamic principles, with increased temperature typically enhancing solubility in most solvent systems [12]. The relationship between temperature and solubility can be described by the van't Hoff equation, which relates solubility changes to the enthalpy of dissolution [12].

Thermal Stability and Degradation Kinetics

The thermal stability of fenpipramide is characterized by a melting point range of 186-187 degrees Celsius, indicating moderate thermal stability for an organic amide compound [4]. Thermal degradation studies reveal that the compound undergoes decomposition at elevated temperatures, with the amide functional group being particularly susceptible to thermal stress [13] [35].

Degradation kinetics analysis demonstrates that fenpipramide follows first-order reaction kinetics under thermal stress conditions, similar to other amide-containing pharmaceutical compounds [13] [35]. The activation energy for thermal degradation has been estimated through Arrhenius plot analysis, providing quantitative information about the temperature dependence of degradation rates [13].

The primary degradation pathways involve hydrolysis of the amide bond and potential rearrangement reactions involving the piperidine moiety [35]. Under extreme thermal conditions, the phenyl rings may undergo oxidative reactions or participate in cyclization processes that alter the molecular structure [35]. The degradation rate constants vary with temperature, humidity, and atmospheric composition, with oxidative conditions generally accelerating decomposition [13] [35].

Thermal stability testing protocols follow established pharmaceutical industry guidelines, involving exposure to elevated temperatures under controlled conditions while monitoring chemical composition changes [34] [38]. Differential scanning calorimetry provides information about thermal transitions and decomposition onset temperatures, while thermogravimetric analysis quantifies mass loss during heating [34].